Cas no 1208863-75-5 (5-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine)
![5-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine structure](https://ja.kuujia.com/scimg/cas/1208863-75-5x500.png)
5-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine 化学的及び物理的性質
名前と識別子
-
- SCHEMBL19970146
- CS-0454213
- 5-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine
- 1208863-75-5
-
- インチ: InChI=1S/C6H5ClN4/c1-3-5-4(11-10-3)2-8-6(7)9-5/h2H,1H3,(H,10,11)
- InChIKey: UJLOTRSSCVDNHY-UHFFFAOYSA-N
- ほほえんだ: CC1=NNC2=CN=C(Cl)N=C12
計算された属性
- せいみつぶんしりょう: 168.0202739Da
- どういたいしつりょう: 168.0202739Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 154
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 54.5Ų
5-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM274000-1g |
5-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine |
1208863-75-5 | 97% | 1g |
$916 | 2021-08-18 | |
Chemenu | CM274000-1g |
5-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine |
1208863-75-5 | 97% | 1g |
$916 | 2023-02-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1524880-1g |
5-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine |
1208863-75-5 | 98% | 1g |
¥8521.00 | 2024-08-09 |
5-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine 関連文献
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Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
3. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
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Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
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6. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Sanda Rončević,Ivan Nemet,Tea Zubin Ferri,Dubravka Matković-Čalogović RSC Adv., 2019,9, 31043-31051
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Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
-
Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
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Chandan Chaudhari,S. M. A. Hakim Siddiki,Kenichi Kon,Atsuko Tomita,Yutaka Tai Catal. Sci. Technol., 2014,4, 1064-1069
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5-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidineに関する追加情報
Comprehensive Overview of 5-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine (CAS 1208863-75-5)
5-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine (CAS 1208863-75-5) is a heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This compound belongs to the pyrazolopyrimidine family, a class of nitrogen-containing heterocycles known for their diverse biological activities. Researchers are increasingly exploring its potential applications in drug discovery, particularly in targeting enzymes like phosphodiesterases (PDEs) and kinases, which are critical in treating inflammatory diseases and cancer.
The molecular structure of 5-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine features a chloro substituent at the 5-position and a methyl group at the 3-position, which enhance its reactivity and binding affinity. These modifications make it a valuable intermediate for synthesizing more complex molecules. Recent studies highlight its role in developing small-molecule inhibitors, a hot topic in precision medicine. For instance, its derivatives are being investigated for their potential to modulate cell signaling pathways, a subject frequently searched in AI-driven drug design platforms.
In the context of green chemistry, another trending topic, CAS 1208863-75-5 is being evaluated for sustainable synthesis methods. Researchers are optimizing catalytic processes to reduce waste and improve yield, aligning with the global push for eco-friendly pharmaceutical production. This aligns with frequent search queries like "sustainable heterocyclic synthesis" and "green chemistry in drug development," reflecting industry demands.
From a commercial perspective, 5-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine is available in high purity grades for laboratory use. Its stability under standard conditions makes it suitable for long-term storage, a practical advantage for researchers. Analytical techniques such as HPLC and NMR are commonly employed to verify its quality, ensuring reproducibility in experiments—a critical factor for peer-reviewed publications and patent applications.
Future directions for this compound include exploring its structure-activity relationships (SAR) to design novel therapeutics. With the rise of AI-assisted molecular modeling, computational tools are accelerating the identification of optimal derivatives. This synergy between experimental and in silico approaches is a recurring theme in modern chemistry forums and search trends, underscoring the compound's relevance in cutting-edge science.
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